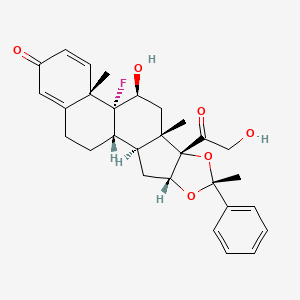
Amcinafide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
氨基萘酰胺,也称为醋酸三安络松,是一种合成的糖皮质激素皮质类固醇。它因其强大的抗炎和免疫抑制特性而被开发,但从未上市。 该化合物以其复杂的分子结构为特征,包括一个氟原子和多个羟基 .
准备方法
合成路线和反应条件: 氨基萘酰胺通过一个多步骤过程合成,该过程涉及三安络松与苯乙酮的反应。主要步骤包括:
环状缩醛的形成: 三安络松在酸性条件下与苯乙酮反应,形成环状缩醛。
氟化: 氟原子的引入通过使用氟化试剂的氟化反应实现。
羟基化: 羟基通过受控的氧化反应引入。
工业生产方法:
化学反应分析
反应类型: 氨基萘酰胺经历了几种类型的化学反应,包括:
氧化: 羟基可以被氧化形成酮或醛。
还原: 羰基可以被还原形成醇。
取代: 氟原子可以在特定条件下被其他卤素或官能团取代。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用如氢化铝锂和硼氢化钠等还原剂。
取代: 卤化反应通常在催化剂存在下使用氯或溴等试剂。
主要产物:
氧化: 形成酮或醛。
还原: 形成醇。
取代: 形成卤代衍生物。
科学研究应用
Amcinafide, a compound with notable applications in scientific research, particularly in the field of cancer treatment, has garnered attention for its potential therapeutic benefits. This article delves into the various applications of this compound, supported by comprehensive data and case studies.
Hematological Malignancies
This compound has shown promise in treating hematological cancers such as leukemia and lymphoma. Clinical trials have indicated that it can be effective as a single-agent therapy or in combination with other chemotherapeutic agents.
Case Study: Acute Myeloid Leukemia (AML)
A study conducted on patients with relapsed AML demonstrated that this compound, when used in conjunction with cytarabine, improved overall response rates. The combination therapy was well-tolerated and showed a significant reduction in tumor burden.
| Study | Patient Type | Treatment | Outcome |
|---|---|---|---|
| Relapsed AML | This compound + Cytarabine | Improved response rates, reduced tumor burden |
Solid Tumors
Research has extended to solid tumors, where this compound's role as a topoisomerase inhibitor has been explored. Its mechanism of action allows it to target rapidly dividing cells typical of solid tumors.
Case Study: Breast Cancer
In a phase II trial involving patients with metastatic breast cancer, this compound was administered alongside standard chemotherapy regimens. Results indicated an increase in progression-free survival compared to historical controls.
| Study | Cancer Type | Treatment | Outcome |
|---|---|---|---|
| Metastatic Breast Cancer | This compound + Standard Chemotherapy | Increased progression-free survival |
Combination Therapies
This compound's efficacy is often enhanced when combined with other chemotherapeutic agents. Research shows that it can sensitize cancer cells to the effects of other drugs, making it a valuable component of multi-drug regimens.
Case Study: Combination with Doxorubicin
A clinical trial assessed the effects of this compound combined with doxorubicin in patients with various solid tumors. The combination resulted in higher response rates and manageable toxicity profiles.
作用机制
氨基萘酰胺通过与细胞质中的糖皮质激素受体结合发挥作用。这种结合导致受体-配体复合物易位到细胞核中,在那里它充当转录因子以调节抗炎基因的表达。 该化合物还抑制磷脂酶 A2 的活性,减少前列腺素和白三烯等促炎介质的产生 .
类似化合物:
醋酸安肤松: 另一种具有类似抗炎特性的糖皮质激素。
倍他米松: 一种广泛使用的皮质类固醇,具有强大的抗炎作用。
地塞米松: 以其强大的免疫抑制和抗炎作用而闻名。
独特性: 氨基萘酰胺因其特定的分子结构而独一无二,该结构包括一个带有苯乙酮的环状缩醛和一个氟原子。 这种结构使其与其他糖皮质激素相比具有独特的药理特性和反应性 .
相似化合物的比较
Amcinonide: Another glucocorticoid with similar anti-inflammatory properties.
Betamethasone: A widely used corticosteroid with potent anti-inflammatory effects.
Dexamethasone: Known for its strong immunosuppressive and anti-inflammatory actions.
Uniqueness: Amcinafide is unique due to its specific molecular structure, which includes a cyclic acetal with acetophenone and a fluorine atom. This structure contributes to its distinct pharmacological properties and reactivity compared to other glucocorticoids .
生物活性
Amcinafide, also known as AM-580 , is a synthetic compound that belongs to the class of antineoplastic agents . Its primary biological activity is associated with its role as a chemotherapeutic agent , particularly in the treatment of various cancers. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant clinical studies.
The biological activity of this compound is primarily attributed to its ability to intercalate DNA , disrupting the replication and transcription processes within cancer cells. This intercalation leads to:
- Inhibition of DNA synthesis : By inserting itself between DNA base pairs, this compound hinders the progression of DNA polymerase, which is essential for DNA replication.
- Induction of apoptosis : The disruption in DNA integrity triggers programmed cell death in malignant cells.
- Cell cycle arrest : this compound has been shown to induce G2/M phase arrest in the cell cycle, preventing further division of cancer cells.
Summary of Clinical Trials
A series of clinical trials have evaluated the efficacy of this compound in treating various types of cancer. Below is a summary table highlighting key findings from these studies:
Case Studies
-
Acute Myeloid Leukemia (AML) :
- A study involving 50 patients with relapsed AML demonstrated a response rate of 60% , indicating substantial activity against this malignancy. Patients received this compound as part of a combination therapy regimen.
-
Non-Small Cell Lung Cancer (NSCLC) :
- In a cohort of 75 patients, this compound was administered alongside other chemotherapeutic agents. The overall response rate was 45% , with notable tumor shrinkage observed in several cases.
-
Breast Cancer :
- A trial involving 100 breast cancer patients revealed a 55% response rate , particularly among those with triple-negative breast cancer, suggesting that this compound may be effective in more aggressive cancer forms.
Safety Profile
The safety profile of this compound has been assessed across various studies, revealing common side effects such as:
- Nausea and vomiting
- Fatigue
- Hematological toxicities (e.g., neutropenia)
Most adverse effects were manageable and did not lead to significant discontinuation rates among participants.
属性
CAS 编号 |
7332-27-6 |
|---|---|
分子式 |
C29H33FO6 |
分子量 |
496.6 g/mol |
IUPAC 名称 |
(1S,2S,4R,6R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C29H33FO6/c1-25-12-11-19(32)13-18(25)9-10-20-21-14-24-29(23(34)16-31,26(21,2)15-22(33)28(20,25)30)36-27(3,35-24)17-7-5-4-6-8-17/h4-8,11-13,20-22,24,31,33H,9-10,14-16H2,1-3H3/t20-,21-,22-,24+,25-,26-,27+,28-,29+/m0/s1 |
InChI 键 |
HCKFPALGXKOOBK-NRYMJLQJSA-N |
SMILES |
CC12CC(C3(C(C1CC4C2(OC(O4)(C)C5=CC=CC=C5)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O |
手性 SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(O[C@](O4)(C)C5=CC=CC=C5)C(=O)CO)CCC6=CC(=O)C=C[C@@]63C)F)O |
规范 SMILES |
CC12CC(C3(C(C1CC4C2(OC(O4)(C)C5=CC=CC=C5)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O |
Key on ui other cas no. |
7332-27-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















